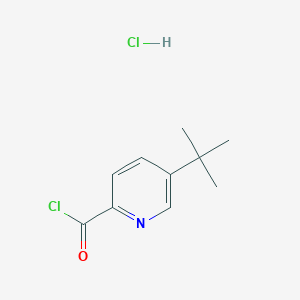![molecular formula C10H16O2Si B12274723 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid CAS No. 1268810-14-5](/img/structure/B12274723.png)
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid typically involves the reaction of cyclobutanecarboxylic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tetrabutylammonium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutanecarboxylic acid moiety can interact with enzymes and other biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid
- 1-[(Trimethylsilyl)ethynyl]cyclopentanecarboxylic Acid
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the trimethylsilyl group and the cyclobutanecarboxylic acid moiety gives this compound distinct chemical properties and reactivity.
Properties
CAS No. |
1268810-14-5 |
|---|---|
Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-](/img/structure/B12274645.png)
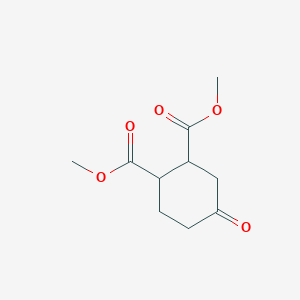
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
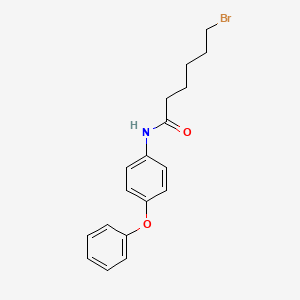
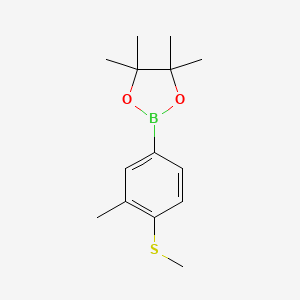
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)

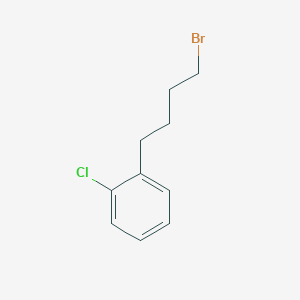
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
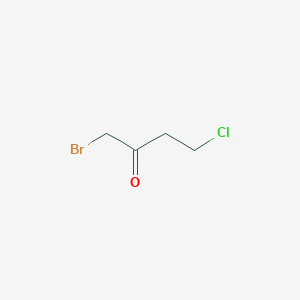
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)

